GSK-J4 (CAS: 1373423-53-0) is an ethyl ester prodrug of GSK-J1, an inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). While the parent compound, GSK-J1, exhibits high biochemical activity (IC50 = 60 nM), its highly polar carboxylate group severely restricts membrane permeability. GSK-J4 was specifically engineered to bypass this limitation, allowing rapid intracellular uptake followed by cleavage by macrophage and cellular esterases to release the active GSK-J1 moiety. For procurement, GSK-J4 is the mandatory selection for live-cell, tissue, or in vivo epigenetic assays requiring KDM6 inhibition, serving as a critical tool for modulating proinflammatory macrophage responses and cancer cell line transcriptomes[1].
Interchanging GSK-J4 and its parent compound GSK-J1 based solely on their shared target leads to assay failure depending on the experimental environment. In cell-based workflows, substituting GSK-J4 with GSK-J1 results in a lack of efficacy because the parent acid cannot cross the lipid bilayer to reach nuclear targets. Conversely, utilizing GSK-J4 in cell-free biochemical or purified enzyme assays will yield false-negative results, as the prodrug requires intracellular esterases for hydrolysis into the active inhibitor. Therefore, procurement must be strictly dictated by the assay format: GSK-J4 for cellular and in vivo models, and GSK-J1 for cell-free enzymatic profiling [REFS-1, REFS-2].
In live-cell assays using LPS-stimulated human primary macrophages, GSK-J4 effectively penetrates the cell membrane and undergoes esterase hydrolysis to block TNF-α production with an IC50 of 9 μM. In contrast, the parent compound GSK-J1 is highly polar and exhibits poor cellular permeability, making it unsuitable for generating pharmacologically relevant intracellular concentrations without prodrug masking [1].
| Evidence Dimension | Inhibition of LPS-induced TNF-α production (Cellular IC50) |
| Target Compound Data | GSK-J4: IC50 = 9 μM |
| Comparator Or Baseline | GSK-J1: Restricted permeability limits intracellular efficacy |
| Quantified Difference | GSK-J4 enables functional intracellular target engagement that the parent acid cannot achieve. |
| Conditions | LPS-stimulated human primary macrophages. |
Mandates the purchase of the GSK-J4 prodrug for any cell-based inflammatory or epigenetic assays.
When tested in cell-free biochemical assays lacking esterase activity, the ethyl ester modification of GSK-J4 renders it largely inactive against JMJD3, demonstrating an in vitro IC50 > 50 μM. In the exact same purified enzyme systems, the active parent compound GSK-J1 demonstrates a highly potent IC50 of 60 nM[REFS-1, REFS-2]. This significant discrepancy highlights that the prodrug modification completely abolishes direct target binding until cleaved.
| Evidence Dimension | Cell-free enzymatic inhibition of JMJD3 (Biochemical IC50) |
| Target Compound Data | GSK-J4: IC50 > 50 μM |
| Comparator Or Baseline | GSK-J1: IC50 = 60 nM |
| Quantified Difference | >800-fold reduction in direct biochemical potency for the uncleaved prodrug. |
| Conditions | Cell-free AlphaScreen / Mass Spectrometry assays using purified JMJD3. |
Prevents the costly procurement error of using GSK-J4 for purified enzyme assays, directing buyers to GSK-J1 instead.
To ensure that the cellular effects of GSK-J4 are driven by KDM6 inhibition rather than off-target toxicity or non-specific prodrug effects, it is benchmarked against its inactive pyridine regio-isomer, GSK-J5. While GSK-J4 dose-dependently inhibits TNF-α production (IC50 = 9 μM) and prevents JMJD3-induced loss of nuclear H3K27me3, the GSK-J5 control exhibits no effect on TNF-α levels or H3K27 methylation under identical conditions [1].
| Evidence Dimension | TNF-α blockade and H3K27me3 preservation |
| Target Compound Data | GSK-J4: Active (IC50 = 9 μM for TNF-α) |
| Comparator Or Baseline | GSK-J5 (Inactive isomer): No effect |
| Quantified Difference | Absolute divergence in activity, confirming on-target epigenetic mechanism. |
| Conditions | Human primary macrophages and Flag-JMJD3-transfected HeLa cells. |
Demonstrates the necessity of procuring GSK-J5 alongside GSK-J4 to establish rigorous negative controls in cellular pharmacology.
GSK-J4 is the required compound for evaluating JMJD3/UTX inhibition in intact cells, such as cancer cell lines or primary fibroblasts, where the parent GSK-J1 cannot penetrate the membrane [1].
The validated choice for studying the transcriptional regulation of the inflammatory response, specifically for blocking LPS-induced TNF-α production in human primary macrophages via H3K27me3 modulation [1].
For rigorous assay validation, GSK-J4 should be procured and used in parallel with its inactive isomer, GSK-J5, to rule out off-target effects and confirm that phenotypic changes are strictly dependent on KDM6 inhibition [2].